4,5-bis(fluoromethyl)-1,3-dioxolan-2-one

Fluorine content Molecular weight Electrolyte additive loading

4,5-Bis(fluoromethyl)-1,3-dioxolan-2-one (CAS 1202569-36-5) is a fluorinated cyclic carbonate belonging to the 1,3-dioxolan-2-one class, characterized by a five-membered ring bearing two fluoromethyl (–CH₂F) substituents at the 4- and 5-positions. With a molecular formula of C₅H₆F₂O₃ and a molecular weight of 152.10 g/mol, it contains 25.0% fluorine by weight, positioning it as a higher-fluorine-content analog compared to mono-fluorinated cyclic carbonates such as fluoroethylene carbonate (FEC, 17.9% F).

Molecular Formula C5H6F2O3
Molecular Weight 152.10 g/mol
CAS No. 1202569-36-5
Cat. No. B6614769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-bis(fluoromethyl)-1,3-dioxolan-2-one
CAS1202569-36-5
Molecular FormulaC5H6F2O3
Molecular Weight152.10 g/mol
Structural Identifiers
SMILESC(C1C(OC(=O)O1)CF)F
InChIInChI=1S/C5H6F2O3/c6-1-3-4(2-7)10-5(8)9-3/h3-4H,1-2H2
InChIKeyYAQXBPZBBFHPLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,5-Bis(fluoromethyl)-1,3-dioxolan-2-one (CAS 1202569-36-5): Procurement Guide and Structural Differentiation from Analogous Cyclic Carbonates


4,5-Bis(fluoromethyl)-1,3-dioxolan-2-one (CAS 1202569-36-5) is a fluorinated cyclic carbonate belonging to the 1,3-dioxolan-2-one class, characterized by a five-membered ring bearing two fluoromethyl (–CH₂F) substituents at the 4- and 5-positions . With a molecular formula of C₅H₆F₂O₃ and a molecular weight of 152.10 g/mol, it contains 25.0% fluorine by weight, positioning it as a higher-fluorine-content analog compared to mono-fluorinated cyclic carbonates such as fluoroethylene carbonate (FEC, 17.9% F) [1]. The compound is cited in patent literature as a member of fluorinated 1,3-dioxolan-2-one compositions useful as electrolyte solvents for lithium-ion batteries [2], and its unique substitution pattern—two terminal fluoromethyl groups rather than ring-fluorine atoms or trifluoromethyl groups—distinguishes it from other in-class candidates.

Why 4,5-Bis(fluoromethyl)-1,3-dioxolan-2-one Cannot Be Replaced by Generic Fluoroethylene Carbonate or Other Cyclic Carbonates


Substituting 4,5-bis(fluoromethyl)-1,3-dioxolan-2-one with a generic fluorinated cyclic carbonate such as fluoroethylene carbonate (FEC) or 4-(fluoromethyl)-1,3-dioxolan-2-one is chemically unsound because the number, position, and chemical nature of fluorinated substituents dictate each analog's physicochemical and electrochemical profile . The bis(fluoromethyl) substitution pattern imparts a higher calculated LogP (0.83 vs. –0.65 for monofluoromethyl analog), reflecting substantially different lipophilicity and solvent partitioning behavior that directly affect electrolyte viscosity, wetting of polyolefin separators, and SEI composition in lithium-ion batteries . Furthermore, electron-withdrawing effects of the –CH₂F groups differ mechanistically from ring-fluorine or –CF₃ substituents, altering oxidation stability and ring-opening reactivity during SEI formation—as demonstrated by structure–performance studies showing that fluorinated cyclic carbonates with different substituents exhibit divergent capacity retention in NMC532/graphite full cells [1]. Simply selecting any fluorinated cyclic carbonate from a catalog ignores these quantifiable property differences, potentially compromising electrolyte performance in high-voltage systems.

Quantitative Differentiators of 4,5-Bis(fluoromethyl)-1,3-dioxolan-2-one vs. Closest Fluorinated Cyclic Carbonate Analogs


Fluorine Content and Molecular Weight: 4,5-Bis(fluoromethyl)-1,3-dioxolan-2-one vs. Fluoroethylene Carbonate (FEC)

4,5-Bis(fluoromethyl)-1,3-dioxolan-2-one contains two fluorine atoms per molecule, yielding a 25.0% fluorine mass fraction (2 × 19.00 / 152.10), which is 39.7% higher than the 17.9% fluorine content of fluoroethylene carbonate (1 × 19.00 / 106.05) [REFS-1, REFS-2]. This higher fluorine loading on a per-molecule basis means that equivalent molar concentrations of the bis(fluoromethyl) compound deliver more fluorine to the electrolyte formulation, potentially enhancing SEI-derived LiF content at equivalent additive volumes—a critical parameter for lithium metal anode passivation and cycling stability [1].

Fluorine content Molecular weight Electrolyte additive loading

Lipophilicity (LogP) Differentiation: 4,5-Bis(fluoromethyl)-1,3-dioxolan-2-one vs. 4-(Fluoromethyl)-1,3-dioxolan-2-one

The calculated hydrophobic parameter LogP for 4,5-bis(fluoromethyl)-1,3-dioxolan-2-one is 0.8294, compared with –0.65 for the monofluoromethyl analog 4-(fluoromethyl)-1,3-dioxolan-2-one [REFS-1, REFS-2]. This positive LogP shift of approximately 1.48 log units indicates that the bis(fluoromethyl) compound is substantially more lipophilic, with predicted higher affinity for organic phases and lower water miscibility. For electrolyte formulation, this translates to altered wetting behavior on hydrophobic polyolefin separators and modified solvation of Li⁺ ions, affecting ionic conductivity and low-temperature performance [1].

LogP lipophilicity solvent partitioning electrolyte wetting

Rotatable Bond Count and Conformational Flexibility: 4,5-Bis(fluoromethyl)-1,3-dioxolan-2-one vs. Ring-Fluorinated Analogs

4,5-Bis(fluoromethyl)-1,3-dioxolan-2-one possesses two rotatable bonds (the two –CH₂F side chains), whereas the monofluoromethyl analog has only one, and ring-fluorinated analogs such as FEC and DFEC have zero exocyclic rotatable bonds [REFS-1, REFS-2]. Increased rotatable bond count is associated with greater conformational entropy and generally lower melting points and reduced viscosity in polar solvents—a relationship documented in the Hagiyama et al. (2008) study of substituted 1,3-dioxolan-2-ones, where heavier substituents and increased molecular asymmetry lowered melting points relative to ethylene carbonate (EC, mp ~36 °C) [1].

Rotatable bonds conformational flexibility viscosity entropy

Patent-Cited Utility in Lithium Battery Electrolytes: Broad Compositional Claim Scope Covering Bis(fluoromethyl)-Substituted 1,3-Dioxolan-2-ones

The patent family originating from 3M Innovative Properties Company (EP 2108209 A1, US applications, and related filings) explicitly claims fluorinated 1,3-dioxolan-2-one compounds, including those with fluoromethyl substitution, as electrolyte solvents for lithium-ion batteries [REFS-1, REFS-2]. The patent teaches that fluorinated cyclic carbonates improve electrolyte conductivity and enable stable SEI formation, with the SMILES 'O=C1OC(CF)C(CF)O1' (exactly matching 4,5-bis(fluoromethyl)-1,3-dioxolan-2-one) appearing in related patent documents for fluoropropylene carbonate preparation processes [3]. This body of patent literature establishes the bis(fluoromethyl) substitution pattern as a recognized structural motif in the intellectual property landscape for advanced battery electrolyte components, distinguishing it from compounds not covered by these filings.

Electrolyte solvent Li-ion battery Patent evidence SEI formation

Research and Industrial Scenarios Where 4,5-Bis(fluoromethyl)-1,3-dioxolan-2-one Offers Selection Advantage


High-Voltage Lithium-Ion Battery Electrolyte Formulation Requiring Elevated Fluorine Loading

In electrolyte formulations for high-voltage (>4.5 V vs. Li⁺/Li) lithium-ion batteries, the higher per-molecule fluorine content of 4,5-bis(fluoromethyl)-1,3-dioxolan-2-one (25.0 wt% F) compared with FEC (17.9 wt% F) enables delivery of equivalent fluorine-derived SEI stabilization at lower volumetric additive concentrations. As demonstrated in the He et al. (2021) study, fluorinated cyclic carbonates with different substitution patterns produce dramatically different capacity retention in NMC532/graphite cells, with DFEC-based electrolytes exhibiting superior performance over FEC-based analogs under both room and elevated temperature cycling [1]. While direct data for the bis(fluoromethyl) compound is lacking, its structural features—higher fluorine content and positive LogP—suggest it may offer intermediate or complementary properties to DFEC and TFPC in high-voltage systems.

Non-Aqueous Electrolyte Systems Requiring Tailored Lipophilicity for Separator Wetting

The positive LogP of 0.83 for 4,5-bis(fluoromethyl)-1,3-dioxolan-2-one, versus –0.65 for the monofluoromethyl analog, indicates substantially greater affinity for hydrophobic surfaces such as polyolefin (PP/PE) battery separators . In electrolyte development where separator wetting and electrolyte uptake kinetics are critical—particularly in large-format prismatic or pouch cells—this positive LogP may improve initial wetting and reduce formation cycle time. The relationship between cyclic carbonate structure and physical properties (density, viscosity, relative permittivity) was systematically documented by Hagiyama et al. (2008), providing a framework for predicting how the bis(fluoromethyl) motif alters bulk electrolyte properties [2].

Synthesis of Fluorinated Polymer Intermediates for Optical and Electrical Materials

Patent literature describes the use of fluorinated 1,3-dioxolan-2-one compounds as monomers for the preparation of fluorinated polymers with applications as optical or electrical materials [REFS-4, REFS-5]. The two fluoromethyl groups in 4,5-bis(fluoromethyl)-1,3-dioxolan-2-one offer bifunctional reactivity for ring-opening polymerization, potentially yielding polymers with distinct refractive index, dielectric constant, and thermal stability profiles compared to polymers derived from mono-fluorinated or non-fluorinated cyclic carbonates. The presence of exocyclic –CH₂F groups, rather than ring-bound fluorine atoms, alters the hydrolytic stability and chemical reactivity of the resulting polymer backbone, a consideration relevant for procurement in materials science research.

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